R,S-Warfarin alcohol

Description

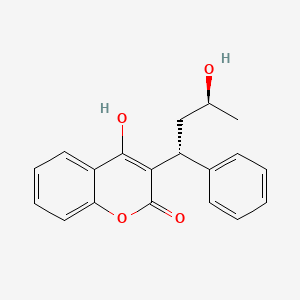

Structure

2D Structure

3D Structure

Properties

CAS No. |

76496-89-4 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |

InChI |

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |

InChI Key |

ZUJMMGHIYSAEOU-SWLSCSKDSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of Warfarin Alcohols

Elucidation of Chiral Centers in Warfarin (B611796) and Warfarin Alcohol Diastereomers

Warfarin itself is a chiral molecule, possessing a single asymmetric center. medicines.org.uk However, the metabolic process of reduction leads to the creation of an additional chiral center, giving rise to a set of four distinct diastereomeric warfarin alcohols. nih.govbris.ac.uk

Introduction of the Second Chiral Center at Position 11 upon Reduction

The reduction of the carbonyl group at position 11 of the warfarin molecule results in the formation of a hydroxyl group. nih.govresearchgate.net This conversion of a trigonal planar carbon to a tetrahedral carbon introduces a second chiral center into the molecule. medicines.org.uknih.gov Consequently, for each enantiomer of warfarin (R- and S-warfarin), two possible diastereomeric alcohols can be formed. nih.gov

Identification of Four Diastereomeric Warfarin Alcohols: 9R,11R-, 9R,11S-, 9S,11S-, and 9S,11R-Warfarin Alcohols

The presence of two chiral centers in warfarin alcohol leads to the existence of four stereoisomers. nih.govresearchgate.net These are designated based on the configuration at both the original chiral center (position 9) and the newly formed chiral center (position 11). The four diastereomers are:

(9R,11R)-Warfarin alcohol

(9R,11S)-Warfarin alcohol

(9S,11S)-Warfarin alcohol

(9S,11R)-Warfarin alcohol nih.gov

The reduction of R-warfarin produces (9R,11R)- and (9R,11S)-warfarin alcohols, while the reduction of S-warfarin yields (9S,11S)- and (9S,11R)-warfarin alcohols. nih.gov

Stereochemical Nomenclature and Representations of Warfarin Alcohol Isomers

The nomenclature of warfarin alcohol isomers follows the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each of the two chiral centers. The designations (R,S), (R,R), (S,S), and (S,R) are used to differentiate the four stereoisomers. researchgate.net For instance, (R,S)-warfarin alcohol indicates an R configuration at the first chiral center and an S configuration at the second. nih.gov

Historically, these isomers were sometimes referred to as alcohol 1 and alcohol 2 in earlier literature, which could lead to ambiguity. frontiersin.orgcloudfront.net Modern studies, however, utilize the more precise (R/S) notation for clarity.

Interactive Data Table of Warfarin Alcohol Diastereomers

| Diastereomer | Abbreviation | Parent Enantiomer |

| (9R,11R)-Warfarin alcohol | RR-Warfarin Alcohol | R-Warfarin |

| (9R,11S)-Warfarin alcohol | RS-Warfarin Alcohol | R-Warfarin |

| (9S,11S)-Warfarin alcohol | SS-Warfarin Alcohol | S-Warfarin |

| (9S,11R)-Warfarin alcohol | SR-Warfarin Alcohol | S-Warfarin |

Synthetic and Biocatalytic Pathways to R,s Warfarin Alcohol Diastereomers

Chemical Synthesis Approaches for Warfarin (B611796) Alcohol Isomers

Chemical synthesis provides a direct route to obtain the various diastereomers of warfarin alcohol, which are essential as authentic standards for metabolic studies and for investigating their individual biological activities.

Authentic isomers of the four diastereomeric warfarin alcohols can be prepared in the laboratory. nih.gov This process typically involves the initial synthesis of the individual R- and S-warfarin enantiomers. Following their preparation, each enantiomer is reduced separately. nih.gov The reduction of the ketone group at position 11 creates a new chiral center, resulting in two diastereomers for each warfarin enantiomer. nih.gov For R-warfarin, the reduction yields (9R,11R)- and (9R,11S)-warfarin alcohols (also denoted as RR- and RS-warfarin alcohol). nih.gov Similarly, the reduction of S-warfarin produces (9S,11S)- and (9S,11R)-warfarin alcohols (SS- and SR-warfarin alcohol). nih.gov

The individual alcohol diastereomers are then isolated and purified using techniques such as thin-layer chromatography (TLC) and recrystallization cycles to achieve high purity (>98%). nih.gov Sodium borohydride (B1222165) is a common reducing agent used in this process. nih.gov

Table 1: Warfarin Alcohol Diastereomers from R- and S-Warfarin Reduction

| Starting Enantiomer | Resulting Diastereomers |

| R-Warfarin | (9R,11R)-Warfarin Alcohol (RR) |

| (9R,11S)-Warfarin Alcohol (RS) | |

| S-Warfarin | (9S,11S)-Warfarin Alcohol (SS) |

| (9S,11R)-Warfarin Alcohol (SR) |

The synthesis of enantiomerically pure warfarin precursors is a critical first step for the synthesis of specific warfarin alcohol diastereomers. Several methods have been developed to achieve high enantiomeric excess (ee).

One established method involves the resolution of racemic warfarin using chiral resolving agents like quinidine (B1679956) and quinine (B1679958) salts, followed by repeated recrystallizations. philarchive.orggoogle.comgoogle.com However, this method can be low-yielding. google.comgoogle.com Another approach involves derivatizing racemic warfarin with a chiral auxiliary, such as d-10-camphorsulfonyl chloride, allowing for the separation of the resulting diastereomers by column chromatography, followed by removal of the auxiliary. google.com

More modern and efficient methods focus on asymmetric synthesis. Organocatalysis has emerged as a powerful tool. For instance, the Michael addition of 4-hydroxycoumarin (B602359) to (E)-4-phenyl-3-buten-2-one can be catalyzed by chiral primary amines derived from 1,2-diphenylethylenediamine (DPEN) to produce either (R)- or (S)-warfarin with high yields and enantioselectivity. philarchive.orgresearchgate.net Chiral bis(8-quinolyl)ethane-derived diimines have also been used as organocatalysts, demonstrating good yields and enantiomeric purity. mdpi.com

Asymmetric hydrogenation of a dehydrowarfarin (B583814) precursor in the presence of a chiral phosphine (B1218219) catalyst, such as those based on DuPHOS ligands, is another effective strategy. google.com This method can yield enantiomeric excesses of over 98% after recrystallization. google.com

Table 2: Selected Methodologies for Enantiomerically Pure Warfarin Synthesis

| Method | Catalyst/Reagent | Key Features |

| Chiral Resolution | Quinidine/Quinine salts | Separation of enantiomers from a racemic mixture. philarchive.orggoogle.comgoogle.com |

| Organocatalytic Michael Addition | Chiral primary amines (e.g., DPEN derivatives) | High yields (40-95%) and enantiopurities (80-100% ee). philarchive.orgresearchgate.net |

| Asymmetric Hydrogenation | Chiral phosphine catalysts (e.g., DuPHOS-Rh(I)) | High enantioselectivity (up to 98.9% ee). google.com |

Laboratory Synthesis of Authentic Diastereomeric Standards

Stereoselective Biocatalytic Reduction of Warfarin to its Alcohol Metabolites

Biocatalytic methods, utilizing enzymes and microorganisms, offer a stereoselective alternative for the production of warfarin alcohol metabolites. These methods can mimic the metabolic pathways observed in mammals.

In humans, the reduction of warfarin is a minor metabolic pathway compared to oxidation, but it is significant due to the pharmacological activity of the resulting alcohol metabolites. nih.govdrugbank.comfrontiersin.org This reduction is stereospecific and primarily occurs in the liver cytosol. nih.govnih.gov

The primary enzymes responsible for the reduction of the C11 carbonyl of both R- and S-warfarin are carbonyl reductase-1 (CBR1) and aldo-keto reductase-1C3 (AKR1C3). nih.govnih.gov Studies with pooled human liver cytosol have shown that CBR1 plays the dominant role. nih.govnih.gov

The enzymatic reduction is highly stereospecific. For both R- and S-warfarin, the reduction preferentially forms the S-alcohol. nih.govresearchgate.net Consequently, the major metabolite of R-warfarin reduction is (9R,11S)-warfarin alcohol (RS-alcohol), and for S-warfarin, it is (9S,11S)-warfarin alcohol (SS-alcohol). nih.govresearchgate.net Research indicates that R-warfarin is a better substrate for these reductases and is reduced more efficiently than S-warfarin. nih.govnih.gov

Microorganisms can serve as models for mammalian metabolism and as biocatalysts for the stereoselective synthesis of drug metabolites. asm.orgaub.edu.lb Several microbial cultures have been shown to reduce warfarin with high stereoselectivity. asm.org

For example, the fungus Cunninghamella elegans has been used as a microbial model for studying warfarin metabolism. jmb.or.kr In a broader screening of nineteen microbial cultures, several were identified that could catalyze the reduction of warfarin to its alcohol metabolites. asm.org

Notably, Nocardia corallina (ATCC 19070) demonstrates complete substrate and product stereoselectivity, reducing only S-warfarin to the corresponding (S,S)-alcohol. asm.orgasm.org Arthrobacter species (ATCC 19140) also show marked substrate stereoselectivity, preferentially reducing S-warfarin, but also reducing R-warfarin to a lesser extent, both to their corresponding S-alcohols. asm.org These microbial reductions parallel the stereoselective reduction patterns observed in mammals. asm.org

Table 3: Stereoselective Warfarin Reduction by Microbial Cultures

| Microorganism | Substrate Preference | Product Stereochemistry |

| Nocardia corallina | S-Warfarin | (S,S)-Warfarin Alcohol |

| Arthrobacter sp. | S-Warfarin > R-Warfarin | S-Alcohol for both enantiomers |

Enzymatic Reduction Mechanisms

Synthesis of Novel Warfarin Alcohol Derivatives for Research Purposes

The synthesis of novel derivatives of warfarin and its metabolites, including the warfarin alcohols, is an active area of research. These derivatives are synthesized to explore structure-activity relationships, investigate metabolic pathways, and potentially develop new therapeutic agents. researchgate.netnih.gov

Research has extended to the synthesis of derivatives of warfarin's primary oxidative metabolites, such as the hydroxywarfarins. For instance, the reduction of 10-hydroxywarfarin (B562548) has been studied. frontiersin.org Modeling and experimental studies with human liver cytosol were conducted on racemic 6-, 7-, 8-, and 4'-hydroxywarfarin, as well as 10-hydroxywarfarin isomers, to assess their conversion to corresponding alcohol metabolites. frontiersin.orgresearchgate.net The findings indicated that the position of the hydroxyl group significantly influences the selectivity of the subsequent reduction. frontiersin.org

Enzymology of Warfarin Alcohol Formation and Interconversion

Identification and Characterization of Human Cytosolic Reductases Involved in Warfarin (B611796) Reduction

The conversion of warfarin to its alcohol metabolites primarily occurs in the cytosolic fraction of the cell and is mediated by a group of enzymes known as cytosolic reductases. researchgate.net Research has identified several key players in this metabolic process, with Carbonyl Reductase-1 (CBR1) and Aldo-Keto Reductase-1C3 (AKR1C3) emerging as the principal enzymes responsible. researchgate.netmdpi.com

Role of Carbonyl Reductase-1 (CBR1)

Carbonyl Reductase-1 (CBR1) is a major enzyme involved in the reduction of both R- and S-warfarin. nih.gov Studies utilizing inhibitor phenotyping have demonstrated that CBR1 plays a dominant role in this metabolic pathway. nih.gov It is a versatile enzyme with broad substrate specificity, capable of reducing a wide array of carbonyl compounds, including various xenobiotics. mdpi.comcusabio.com In the context of warfarin metabolism, CBR1 contributes significantly to the formation of warfarin alcohols. While AKR1C3 is considered the primary enzyme in warfarin reduction in human liver cytosol, CBR1 acts as a minor but important contributor. cusabio.comcusabio.comnih.gov

Contributions of Aldo-Keto Reductase-1C3 (AKR1C3) and Other Isoforms

Aldo-Keto Reductase-1C3 (AKR1C3) is identified as a principal isoform involved in the reduction of warfarin. researchgate.net Alongside CBR1, AKR1C3 is a key player in the reductive metabolism of both R- and S-warfarin in the cytosol. nih.gov While some studies suggest AKR1C3 is the primary enzyme, others indicate CBR1 dominates the reaction. nih.govresearchgate.net It's clear that both enzymes are crucial. Minor contributions from other members of the aldo-keto reductase family, such as AKR1C1 and AKR1C2, have also been suggested. nih.gov The AKR superfamily of enzymes catalyzes the conversion of aldehydes and ketones to their corresponding alcohols. nih.gov

NADPH-Dependence of Reductase Activity

The reductive activity of the cytosolic enzymes involved in warfarin metabolism is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). researchgate.netcolab.ws Both CBR1 and enzymes of the AKR family are NAD(P)H-dependent proteins. mdpi.com The reduction of warfarin to warfarin alcohol in vitro using liver cytosol has been shown to be an NADPH-dependent reaction. researchgate.net This dependence is a characteristic feature of these reductases, which utilize NADPH as a source of reducing equivalents to convert the carbonyl group of warfarin into a hydroxyl group. mdpi.com

Stereospecificity and Enantioselectivity of Warfarin Reduction by Enzymes

A critical aspect of warfarin's reductive metabolism is the high degree of stereospecificity and enantioselectivity exhibited by the participating enzymes. This results in a preferential formation of certain warfarin alcohol diastereomers and a differential rate of reduction for the R- and S-enantiomers of warfarin. nih.gov

Overall Preference for Formation of S-Alcohol Diastereomers

A consistent finding across studies is the stereospecific reduction of the carbonyl group at position 11 of warfarin to form the S-alcohol for both R- and S-warfarin enantiomers. nih.gov This means that regardless of the chirality of the parent warfarin molecule, the resulting alcohol metabolite predominantly has the S-configuration at the newly formed chiral center. nih.govnih.gov Consequently, the major metabolite formed from R-warfarin is (9R,11S)-warfarin alcohol, and the major metabolite from S-warfarin is (9S,11S)-warfarin alcohol. nih.gov This pronounced preference for S-alcohol formation is a key characteristic of the enzymes involved, particularly CBR1 and AKR1C3. nih.govnih.gov

Differential Reduction Efficiency of R- and S-Warfarin Enantiomers

Enzyme Kinetics of Warfarin Reduction

The table below summarizes the kinetic parameters for the reduction of R- and S-warfarin by pooled human liver cytosol, highlighting the differential efficiency of their metabolism.

| Enantiomer | Vmax (pmol/mg per minute) | Km (mM) |

| R-Warfarin | 150 | 0.67 |

| S-Warfarin | 27 | 1.7 |

| Data from a steady-state analysis of R- and S-warfarin reduction in vitro by pooled human liver cytosol. nih.gov |

Major Enzymes in Warfarin Reduction

The following table outlines the key enzymes involved in the reductive metabolism of warfarin.

| Enzyme | Family | Role in Warfarin Reduction |

| Carbonyl Reductase-1 (CBR1) | Short-chain dehydrogenases/reductases (SDR) | Dominant role in R- and S-warfarin reduction. nih.govresearchgate.net |

| Aldo-Keto Reductase-1C3 (AKR1C3) | Aldo-Keto Reductase (AKR) | Principal isoform involved in warfarin reduction, following CBR1 in dominance. nih.govresearchgate.net |

| Other AKR1C Isoforms | Aldo-Keto Reductase (AKR) | Minor contributions to warfarin reduction. nih.gov |

Enzyme Kinetics of Warfarin Alcohol Formation

The formation of warfarin alcohols from the parent warfarin enantiomers is a process governed by specific enzyme kinetics. Understanding these kinetics is crucial for characterizing the metabolic pathways and the enzymes responsible for the reduction of warfarin.

To analyze the kinetics of warfarin alcohol formation, researchers plot the rate of formation as a function of the substrate (warfarin) concentration. nih.gov These data are then fitted to kinetic models to determine the underlying mechanism. The two primary models used are the Michaelis-Menten equation, which describes a hyperbolic relationship between substrate concentration and reaction velocity, and the Hill equation, which can model non-hyperbolic, sigmoidal curves indicative of cooperative binding. nih.govwikipedia.orgsolubilityofthings.com

In studies using human liver cytosol, the reduction of both R-warfarin and S-warfarin to their respective alcohol metabolites was found to be best described by the simpler Michaelis-Menten kinetic model. nih.gov The comparison between the fit of the data to the Michaelis-Menten and Hill equations is often determined statistically, for instance, by using an extra sum-of-squares F test to identify the best-fitting model. nih.gov This application of Michaelis-Menten kinetics suggests that the enzymes involved follow a standard mechanism where the reaction rate approaches a maximum velocity (Vmax) as the enzyme becomes saturated with the substrate. nih.govsolubilityofthings.com Similarly, the kinetic profiles for the formation of nearly all hydroxywarfarin alcohols also fit best to the Michaelis-Menten mechanism. nih.govnoahrflynn.com

Steady-state kinetic analyses have been performed to determine the key parameters of Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax) for the reduction of individual warfarin enantiomers. nih.gov These studies, conducted with pooled human liver cytosol, have revealed significant stereospecificity in the reduction process. nih.gov

R-warfarin is reduced more efficiently than S-warfarin. nih.govresearchgate.net The major metabolite for R-warfarin reduction is (9R,11S)-warfarin alcohol, while for S-warfarin it is (9S,11S)-warfarin alcohol. nih.govresearchgate.net The kinetic parameters demonstrate that R-warfarin has a lower Km and a significantly higher Vmax compared to S-warfarin, indicating a higher affinity and a greater maximal rate of reduction for the R-enantiomer by cytosolic reductases. nih.gov

| Substrate | Vmax (pmol/mg/min) | Km (mM) | Source |

|---|---|---|---|

| R-Warfarin | 150 | 0.67 | nih.govresearchgate.net |

| S-Warfarin | 27 | 1.7 | nih.govresearchgate.net |

For S-warfarin, the kinetic profile for the formation of (9S,11S)-warfarin alcohol was fit to the Michaelis-Menten model; however, the predicted Km was higher than the maximum substrate concentration used in the study due to solubility limits, leading to greater error in the determined kinetic constants. nih.gov The formation of the minor SR-warfarin alcohol metabolite was only consistently measurable at high S-warfarin concentrations, and the data could not be reliably fit to any kinetic model. nih.gov

The rate of warfarin alcohol formation is dependent on the substrate concentration, a relationship detailed in steady-state kinetic studies. nih.gov For these analyses, reactions are typically performed with a range of substrate concentrations, for example from 25 µM up to 1000 µM. nih.gov As predicted by the Michaelis-Menten model, the reaction rates increase with substrate concentration until they begin to approach the Vmax, where the enzyme becomes saturated. nih.govsolubilityofthings.com

The effect of substrate concentration is also evident in the ability to quantify minor metabolites. For instance, in the reduction of S-warfarin, the minor metabolite SR-warfarin alcohol was only consistently quantifiable at substrate concentrations of 600 µM or higher. nih.gov This indicates that at lower, perhaps more physiologically relevant concentrations, the formation of this specific diastereomer is minimal. nih.gov The patterns of inhibition by various enzyme inhibitors were also largely unaffected by substrate concentration, suggesting a consistent enzymatic process across the tested range. nih.gov

Determination of Kinetic Parameters (Vmax, Km) for R- and S-Warfarin Reduction

Reductive Pathways of Hydroxywarfarin Metabolites to Hydroxywarfarin Alcohols

The primary metabolism of warfarin is dominated by oxidation via cytochrome P450 (CYP) enzymes, producing metabolites like 6-, 7-, 8-, 10-, and 4′-hydroxywarfarin. nih.gov These hydroxywarfarins can then serve as substrates for a secondary reductive pathway. researchgate.net This process involves the reduction of the C11 carbonyl group, analogous to the reduction of the parent warfarin molecule, to yield the corresponding hydroxywarfarin alcohols.

Inhibitor phenotyping studies have identified the key enzymes responsible for this secondary reduction. The metabolism of 7- and 10-hydroxywarfarin (B562548) is carried out mainly by Carbonyl Reductase 1 (CBR1), with smaller but significant contributions from Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). nih.gov These are the same cytosolic reductases implicated in the reduction of the parent R- and S-warfarin enantiomers. nih.govnih.gov The location of the hydroxyl group on the coumarin (B35378) ring significantly influences the selectivity and efficiency of the reduction among the different hydroxywarfarin isomers. nih.govpatrinum.ch Of the various hydroxywarfarins, the reduction of 10-hydroxywarfarin is the most efficient and therefore the most likely to be clinically relevant. nih.govpatrinum.ch

The reduction of hydroxywarfarin metabolites by cytosolic reductases exhibits significant chiral preference. nih.gov Studies using purified enantiomers of 7-hydroxywarfarin (B562546) have demonstrated that these reactions are both enantioselective and enantiospecific. researchgate.net

The reduction is enantioselective, showing a clear preference for the R-isomer of the substrate. nih.gov Kinetic studies revealed that the Vmax for the reduction of R-7-hydroxywarfarin was substantially higher than that for S-7-hydroxywarfarin, demonstrating that the R-isomer is metabolized much more efficiently. noahrflynn.com The reactions are also enantiospecific in terms of the product formed, yielding predominantly the S-alcohol metabolite regardless of the substrate's chirality at C9. nih.gov For example, the reduction of R-7-hydroxywarfarin yields a single primary metabolite, (9R,11S)-dihydroxywarfarin (alcohol 2). This pattern, where CBR1 and AKR1C3 favor R-substrates and the formation of S-alcohols, mirrors the stereochemical preferences observed in the reduction of warfarin itself. nih.gov Based on these findings with 7-hydroxywarfarin, it is predicted that all hydroxywarfarin reductions are enantioselective toward R-substrates and enantiospecific for the formation of S-alcohol metabolites. nih.govpatrinum.ch

| Substrate | Product | Vmax (pmol/min/mg) | Km (µM) | Specificity (Vmax/Km) | Source |

|---|---|---|---|---|---|

| R-7-hydroxywarfarin | Alcohol 2 | 30 | 220 | 0.14 | |

| S-7-hydroxywarfarin | Alcohol 1 | 2.4 | 290 | 0.0083 | noahrflynn.com |

Secondary Metabolic Reactions and Enzyme Involvement

Contribution of Warfarin Alcohol Formation to Overall Warfarin Clearance Pathways

The metabolic clearance of warfarin is a complex process involving multiple enzymatic pathways. While the primary route of metabolism is oxidation by cytochrome P450 (CYP) enzymes, which accounts for 80-85% of metabolites, the reduction of warfarin's ketone group to form diastereomeric warfarin alcohols represents a notable, albeit minor, pathway. drugbank.com This reductive pathway is responsible for approximately 20% of the total metabolites of warfarin. drugbank.com

The formation of warfarin alcohols is a stereoselective process carried out by cytosolic reductases. nih.govashpublications.org The reduction of the C11 carbonyl of warfarin creates a new chiral center, resulting in two possible alcohol diastereomers for each warfarin enantiomer. nih.govfrontiersin.org In vitro studies using human liver cytosol have identified that R-warfarin is reduced more efficiently than S-warfarin. nih.govnih.gov The major metabolite formed from the reduction of R-warfarin is (9R,11S)-warfarin alcohol, while the primary alcohol metabolite of S-warfarin is (9S,11S)-warfarin alcohol. nih.govnih.gov

Inhibition Phenotyping and Enzyme Modulation Studies of Warfarin Alcohol Formation

Inhibition phenotyping studies have been crucial in elucidating the specific enzymes responsible for the formation of R,S-warfarin alcohol. By using inhibitors with relative specificity for certain reductases, researchers have been able to parse the contributions of individual enzymes in human liver cytosol. nih.gov These studies have confirmed that Carbonyl reductase-1 (CBR1) and Aldo-keto reductase-1C3 (AKR1C3) are the dominant enzymes in the reductive metabolism of both R- and S-warfarin. nih.gov

The flavonoid quercetin, a known inhibitor of CBR1, has been shown to decrease the formation rates of both RS- and SS-warfarin alcohols by approximately 70-85%, indicating the primary role of CBR1 in these reactions. nih.gov The involvement of the aldo-keto reductase family is demonstrated using inhibitors like flufenamic acid, which broadly inhibits AKR1C members, and indomethacin, which shows a dominant role for AKR1C3 at higher concentrations. nih.gov

Furthermore, drug-drug interactions can specifically impact warfarin alcohol formation. Amiodarone, for example, has been found to inhibit the reduction of R-warfarin to its alcohol metabolites. upol.cz In contrast, studies with phenylbutazone (B1037) showed a stereospecific effect, where it inhibited the clearance of the S-enantiomer while stimulating the clearance of the R-enantiomer. researchgate.net Such interactions highlight the complexity of warfarin's metabolic profile and the potential for co-administered drugs to alter the formation of its alcohol metabolites.

| Hepatic Enzymes | Alcohol (Chronic) | Induction | May induce hepatic enzymes, leading to accelerated warfarin metabolism and clearance. ahajournals.orgresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (9R,11S)-Warfarin alcohol |

| (9S,11S)-Warfarin alcohol |

| This compound |

| R-warfarin |

| S-warfarin |

| Aldo-keto reductase-1C1 |

| Aldo-keto reductase-1C2 |

| Aldo-keto reductase-1C3 (AKR1C3) |

| Amiodarone |

| Carbonyl reductase-1 (CBR1) |

| Cytochrome P450 (CYP) |

| Flufenamic acid |

| Indomethacin |

| Phenylbutazone |

| Quercetin |

Advanced Analytical Characterization of R,s Warfarin Alcohol Diastereomers

Chromatographic Techniques for Resolution and Quantification of Warfarin (B611796) Alcohol Isomers

Chromatography is a cornerstone for the separation and analysis of warfarin and its metabolites. The structural similarity of the warfarin alcohol diastereomers necessitates high-resolution methods to achieve adequate separation for accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a reliable and widely available technique for the determination of warfarin and its alcohol metabolites. nih.gov This method offers high sensitivity, as the native fluorescence of the coumarin (B35378) ring system allows for detection in the low nanogram range. nih.govtandfonline.com

A common approach involves reversed-phase chromatography on a C18 column. nih.govresearchgate.net The separation of warfarin and the two diastereomeric pairs of warfarin alcohols can be achieved under isocratic conditions using a mobile phase typically consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govsrce.hr Fluorescence detection is typically set at an excitation wavelength of approximately 310 nm and an emission wavelength of 390 nm. nih.govplos.org Under these conditions, the elution order is generally the (RR/SS)-warfarin alcohol pair, followed by the parent warfarin molecule, and finally the (RS/SR)-warfarin alcohol pair. nih.gov To enhance the fluorescence signal, some methods employ post-column pH switching. srce.hr Ion-pair chromatography using a counter-ion like tetrabutylammonium (B224687) has also been successfully used to achieve complete resolution of all warfarin metabolites, including the alcohol diastereomers, at a neutral pH. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | C-18 Reversed-Phase (e.g., Poroshell EC-C18) | nih.govplos.org |

| Mobile Phase | Isocratic; Phosphate buffer/methanol or acetonitrile mixture | nih.govsrce.hr |

| Detection | Fluorescence (FLD) | nih.govnih.gov |

| Excitation Wavelength | 310 nm | nih.govplos.org |

| Emission Wavelength | 390 nm | nih.govplos.org |

| Elution Order | 1. (RR/SS)-Warfarin Alcohols 2. Warfarin 3. (RS/SR)-Warfarin Alcohols | nih.gov |

Thin-Layer Chromatography (TLC) serves as an effective preparative technique for the isolation and purification of individual warfarin alcohol diastereomers from a mixture. nih.govanalyticaltoxicology.com This method is particularly valuable for synthesizing authentic isomer standards required for metabolic studies. nih.gov

For the isolation of warfarin alcohol diastereomers, silica (B1680970) gel plates are commonly used. nih.govscispace.com A specific solvent system, such as a mixture of diethyl ether and acetic acid (e.g., 197:3 v/v), can effectively separate the diastereomeric pairs. nih.gov In such a system, the (RS)- and (SR)-warfarin alcohols exhibit a higher retention factor (Rf) and appear as the top bands, while the (RR)- and (SS)-warfarin alcohols are the bottom bands. nih.gov After development, the distinct bands can be visualized under UV light, carefully scraped from the plate, and the desired compound can be extracted from the silica using a solvent like ethyl acetate. nih.govscispace.com This allows for the isolation of milligram quantities of the purified diastereomers for subsequent structural elucidation or use as analytical standards. nih.govanalyticaltoxicology.com

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel TLC Plate (e.g., Sorbtech Silica XHL W/UV254) | nih.gov |

| Mobile Phase | Diethyl ether:acetic acid (197:3) | nih.gov |

| Relative Mobility | Top Bands: (RS)- and (SR)-Warfarin Alcohols Bottom Bands: (RR)- and (SS)-Warfarin Alcohols | nih.gov |

| Purpose | Preparative isolation of individual diastereomers | nih.govanalyticaltoxicology.com |

Resolving all four individual stereoisomers of warfarin alcohol requires chiral separation techniques, as does the separation of the parent R- and S-warfarin enantiomers. nih.govtandfonline.com Various chiral stationary phases (CSPs) and methodologies have been developed for this purpose.

Chiral HPLC columns are a primary tool for this separation. nih.gov The Astec CHIROBIOTIC V, which is based on the macrocyclic glycopeptide vancomycin, is effective for the enantiomeric separation of warfarin and can be used with mobile phases suitable for mass spectrometry. nih.gov Other successful CSPs include those based on alpha(1)-acid glycoprotein (B1211001) (AGP) and polysaccharide derivatives, such as the ChiralPak series (e.g., OD-3R, AD-3R), which can stereospecifically resolve hydroxylated warfarin metabolites. researchgate.nettandfonline.com Two-dimensional liquid chromatography (2D-LC), which combines an achiral column in the first dimension with a chiral column in the second, provides a powerful approach for the simultaneous analysis of multiple stereoisomers from a single sample. tandfonline.com

Beyond traditional HPLC, other techniques have been employed. Capillary zone electrophoresis (CZE) using a chiral selector, such as highly sulfated beta-cyclodextrin, has been shown to resolve warfarin and its major metabolites, including the warfarin alcohols, within a single run. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a method for the separation of warfarin enantiomers. chromatographyonline.com

| Technique | Chiral Stationary Phase / Selector | Applicability | Source |

|---|---|---|---|

| Chiral HPLC | Astec CHIROBIOTIC V (Vancomycin-based) | Warfarin enantiomers | nih.gov |

| Chiral HPLC | Alpha(1)-acid glycoprotein (AGP) | Warfarin enantiomers, hydroxylated metabolites | researchgate.net |

| 2D-LC | ChiralPak OD-3R and AD-3R (Polysaccharide-based) | Parent warfarin and hydroxylated metabolites | tandfonline.com |

| Capillary Zone Electrophoresis (CZE) | Highly sulfated beta-cyclodextrin | Warfarin, warfarin alcohols, and other metabolites | nih.gov |

Thin-Layer Chromatography (TLC) for Diastereomer Isolation

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of warfarin metabolites. cloudfront.net It provides molecular weight information and detailed structural data through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like warfarin metabolites, making it highly compatible with liquid chromatography. rsc.org When coupled with an ion trap (IT) mass analyzer, ESI-MS allows for sequential fragmentation experiments (MSn), which are invaluable for detailed structural elucidation. researchgate.netsci-hub.se

In the analysis of warfarin alcohol, ESI is typically operated in negative ionization mode. researchgate.net The warfarin alcohol metabolites are detected as a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 309. researchgate.net An ion trap analyzer can isolate this specific ion and subject it to collision-induced dissociation to generate further structural information. researchgate.net This technique has been successfully used to identify warfarin alcohol diastereomers in metabolic studies. researchgate.netresearchgate.net

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Detected Ion | [M-H]⁻ | researchgate.net |

| Parent Ion (m/z) | 309 | researchgate.net |

| Drying Gas Temperature | 350°C | plos.org |

| Capillary Potential | 4.5 kV | plos.org |

| Analyzer | Ion Trap (IT) or Quadrupole Time-of-Flight (Q-TOF) | plos.orgresearchgate.net |

The fragmentation of the warfarin alcohol parent ion (m/z 309) provides diagnostic ions that confirm its structure. Two primary fragmentation pathways for alcohols in mass spectrometry are dehydration (loss of water) and alpha-cleavage (cleavage of a C-C bond adjacent to the hydroxyl group). libretexts.orglibretexts.org

Analysis using ESI-IT-MS shows that the parent ion at m/z 309 undergoes MS² fragmentation to produce key product ions at m/z 291 and m/z 250. researchgate.net The fragment at m/z 291 corresponds to the loss of a water molecule (18 Da), a characteristic fragmentation for alcohols. cloudfront.netresearchgate.net The ion at m/z 250 likely results from further cleavage of the side chain. Subsequent MS³ fragmentation of the m/z 291 ion can generate a further product ion at m/z 206. researchgate.net These specific fragmentation patterns are identical for the different diastereomers and serve as a definitive signature for identifying a metabolite as a warfarin alcohol. researchgate.net

| MS Level | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss / Fragmentation | Source |

|---|---|---|---|---|

| MS¹ | - | 309 ([M-H]⁻) | Parent Ion | researchgate.net |

| MS² | 309 | 291 | Loss of H₂O (Dehydration) | cloudfront.netresearchgate.net |

| 250 | Side-chain fragmentation | researchgate.net | ||

| MS³ | 291 | 206 | Further fragmentation | researchgate.net |

Alpha Cleavage and Dehydration Pathways in Alcohol Fragmentation

Mass spectrometry of alcohols, including warfarin alcohol, reveals characteristic fragmentation patterns, primarily through alpha cleavage and dehydration. libretexts.orgpressbooks.publibretexts.org

Alpha Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. libretexts.orgpressbooks.pub This fragmentation of R,S-warfarin alcohol yields a resonance-stabilized cation containing the oxygen atom and a neutral radical. libretexts.org The resulting fragment ions are indicative of the alcohol's structure.

Dehydration: This pathway is characterized by the elimination of a water molecule (H₂O) from the molecular ion, resulting in an alkene radical cation. libretexts.orgpressbooks.pub For warfarin alcohol, this is observed as a prominent ion at a mass-to-charge ratio (m/e) of 292, which is 18 units less than the molecular ion (m/e 310). cloudfront.net This loss of water is a common feature in the mass spectra of warfarin metabolites. nih.gov

The mass spectrum of this compound shows a molecular ion at m/e 310. cloudfront.net A significant fragment is observed at m/e 292, corresponding to the loss of a water molecule. cloudfront.net Further fragmentation patterns can be analyzed to elucidate the structure. For instance, tandem mass spectrometry (LC-MS/MS) has been used to confirm the predicted masses of reduced hydroxywarfarin metabolites, with parent ions at m/z 327.2 fragmenting to product ions. frontiersin.org

Table 1: Key Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Pathway | Description | Resulting Ion |

| Alpha Cleavage | Breakage of the C-C bond nearest to the hydroxyl group. libretexts.orgpressbooks.pub | Resonance-stabilized oxygen-containing cation and a neutral radical. libretexts.org |

| Dehydration | Elimination of a water molecule (H₂O). libretexts.orgpressbooks.pub | Alkene radical cation (M-18). cloudfront.net |

Spectroscopic Characterization Methods

UV absorption spectroscopy is a valuable tool for the identification of warfarin and its metabolites. Warfarin itself has a characteristic absorption spectrum with three distinct peaks at 271 nm, 281 nm, and 305 nm in a suitable mobile phase. bevital.no

The diastereomeric warfarin alcohols (compounds D1 and D2) exhibit identical UV absorption spectra to each other and to synthetic warfarin alcohols. cloudfront.net In an alkaline solution (NaOH), they show a maximum absorption at 309 mµ. cloudfront.net Upon acidification, this peak undergoes a hypsochromic (blue) shift to 285 mµ and 275 mµ. cloudfront.net This shift is a characteristic feature of the warfarin derivatives studied. cloudfront.net In contrast, warfarin in an alkaline aqueous solution shows a dominant absorption peak centered at 320 nm. researchgate.net The absorption spectrum of warfarin can be influenced by the solvent, with two overlapping peaks around 280 nm (assigned to the hemiketal form) and 310 nm (assigned to the open-chain isomer) being observed. researchgate.net

Table 2: UV Absorption Maxima (λmax) of Warfarin Alcohol

| Compound | Solvent/Condition | λmax (nm) |

| This compound | NaOH | 309 cloudfront.net |

| This compound | Acid | 285, 275 cloudfront.net |

| Warfarin | Alkaline Aqueous Solution | 320 researchgate.net |

| Warfarin (in mobile phase) | Acetonitrile/Ammonium Formate pH 3.5 | 271, 281, 305 bevital.no |

| Warfarin (in ethanol) | Ethanol (B145695) | 271, 287 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and stereochemical analysis of warfarin and its derivatives. newdrugapprovals.orgiapchem.org ¹H NMR can be used to distinguish between the different isomers of warfarin. researchgate.net For instance, in the ¹H-NMR spectrum of a patient's plasma sample, various metabolites can be identified and compared to baseline samples to understand metabolic changes. iapchem.org The chemical shifts and coupling constants of the protons, particularly those adjacent to the chiral centers, provide crucial information for assigning the relative stereochemistry of the diastereomers. While specific detailed NMR data for this compound is not extensively reported in the provided context, the application of NMR to warfarin itself, showing distinct peaks for the open-chain and hemiketal forms, demonstrates its utility in characterizing such isomers. newdrugapprovals.org

X-ray diffraction (XRD) is a primary method for determining the solid-state structure of crystalline materials, including warfarin and its salts. nih.gov Crystalline warfarin sodium is known to form an isopropanol (B130326) clathrate, where isopropyl alcohol is entrapped within the crystal lattice. researchgate.netnih.gov Powder X-ray diffraction (PXRD) patterns are used to identify and quantify the crystalline forms of warfarin sodium. researchgate.netnih.gov For example, crystalline warfarin sodium clathrate shows characteristic diffraction peaks, with a major peak around 8.25° 2θ that can be used for analysis. researchgate.net Different polymorphic forms of warfarin potassium, designated APO-I and APO-II, have also been characterized by their unique PXRD patterns. google.com While the provided information focuses on warfarin salts, the principles of X-ray diffraction are directly applicable to the structural analysis of crystalline this compound diastereomers, which would allow for the definitive determination of their three-dimensional structures and absolute configurations.

Table 3: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Warfarin Compounds

| Compound | Characteristic Peaks (degrees 2-theta) |

| Warfarin Sodium Crystalline | 8.25 researchgate.net |

| Warfarin | 8.2 (minor shift), 18.7, 21.4 nih.govresearchgate.net |

| APO-I Warfarin Potassium | 9.8, 13.1, 15.3, 18.3, 19.5, 21.4, 22.3, 24.2, 27.5 google.com |

| APO-II Warfarin Potassium | 8.5, 9.7, 12.7, 14.5, 18.3, 20.1, 21.6, 22.1, 24.7, 27.4 google.com |

Application of Circular Dichroism for Stereochemical Analysis

Circular dichroism (CD) spectroscopy is a crucial technique for the stereochemical analysis of chiral molecules like warfarin and its metabolites. jasco-global.com It measures the differential absorption of left and right circularly polarized light, which is inherent to chiral compounds containing a chromophore near a stereocenter. jasco-global.commtoz-biolabs.com This technique is highly selective for chiral analysis and can be used to differentiate between enantiomers. jasco-global.com

The CD spectrum provides a definitive signature for the handedness of a molecule. chiralabsxl.com Enantiomers will produce mirror-image CD spectra. chiralabsxl.com This allows for the determination of the absolute configuration of a stereoisomer by comparing its CD spectrum to that of a known standard. mtoz-biolabs.comchiralabsxl.com Therefore, CD spectroscopy can be applied to distinguish between the different diastereomers of this compound. By analyzing the CD spectra of the isolated diastereomers, their absolute stereochemistry at the newly formed alcohol center can be assigned. This method has been noted as a tool for analyzing temazepam enantiomers, a process that could be similarly applied to warfarin alcohols. gla.ac.uk

Molecular Mechanisms and Biochemical Activity of Warfarin Alcohols

Interaction with Vitamin K Epoxide Reductase (VKOR) and the Vitamin K Cycle

The anticoagulant effect of warfarin (B611796) and its metabolites is primarily exerted through the inhibition of the vitamin K cycle. wikipedia.orgahajournals.org This cycle is crucial for the post-translational modification of several clotting factors. ashpublications.orgnih.gov

Role in γ-Glutamyl Carboxylation Inhibition in Cellular Systems

The enzyme γ-glutamyl carboxylase (GGCX) is responsible for the carboxylation of glutamic acid residues on vitamin K-dependent proteins, a critical step for their biological activity. wikipedia.orgashpublications.org This process requires reduced vitamin K (vitamin K hydroquinone) as a cofactor. wikipedia.orgashpublications.org During this reaction, vitamin K is oxidized to vitamin K epoxide. ashpublications.orgnih.gov For the cycle to continue, vitamin K epoxide must be reduced back to vitamin K by the enzyme vitamin K epoxide reductase (VKOR). ashpublications.orgnih.gov

Warfarin and its metabolites, including warfarin alcohols, inhibit VKOR. ashpublications.orgashpublications.org This inhibition depletes the pool of reduced vitamin K, thereby limiting the γ-glutamyl carboxylation of clotting factors II, VII, IX, and X. ashpublications.orgnih.gov The under-carboxylated proteins are biologically inactive, leading to an anticoagulant state. ashpublications.org Cellular systems, such as engineered human embryonic kidney (HEK) 293-derived cell lines, have been developed to quantify the activity of the vitamin K cycle and the inhibitory effects of compounds like warfarin and its metabolites. ashpublications.orgnih.gov These systems have demonstrated that warfarin alcohols are among the most potent inhibitory metabolites of warfarin. nih.govashpublications.org

Structure-Activity Relationships for VKOR Inhibition by Warfarin Alcohols

Studies on the structure-activity relationship of warfarin metabolites have provided insights into their inhibitory potency. The reduction of the ketone group in warfarin to a hydroxyl group, forming warfarin alcohols, retains significant inhibitory activity against VKOR. nih.gov Research has shown that warfarin alcohols, along with 10-hydroxywarfarin (B562548), are significant inhibitors of VKOR. ashpublications.org

The inhibitory potency of warfarin metabolites varies depending on the position of substitution on the 4-hydroxycoumarin (B602359) nucleus. nih.govashpublications.org While substitutions at the C-7 or C-8 positions significantly reduce potency, modifications at other positions, including the formation of warfarin alcohols, can maintain substantial inhibitory capacity. ashpublications.orgnih.gov

Contributions of Warfarin Alcohols to Anticoagulant Activity in Pre-clinical Models

Relative Potency Compared to Parent Warfarin Enantiomers in in vitro and animal studies

Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being three to five times more potent than the R-enantiomer. pharmgkb.org The metabolism of these enantiomers is stereospecific, leading to different metabolites. researchgate.net R-warfarin is partly metabolized to (R,S)-warfarin alcohol. researchgate.net

| Compound | Relative Potency (Compared to S-Warfarin) | Reference |

| Warfarin Alcohols | ~15% of S-warfarin activity | nih.gov |

| R-Warfarin | 3.4 times less potent than S-warfarin | nih.gov |

Cellular Systems for Quantitation of Vitamin K Cycle Activity and Metabolite Effects

To accurately assess the anticoagulant potential of warfarin metabolites, specialized cellular systems have been developed. ashpublications.org One such system involves engineering HEK 293 cells to express a chimeric protein that undergoes vitamin K-dependent γ-glutamyl carboxylation. ashpublications.orgnih.gov This allows for the quantitative analysis of carboxylation and its inhibition by various compounds in a live-cell environment. ashpublications.orgnih.gov

These cellular assays have confirmed the differential inhibitory potencies of warfarin enantiomers (S > R), which aligns with their in vivo effects. ashpublications.orgnih.gov Furthermore, these systems have been instrumental in determining the structure-activity relationships for VKOR inhibition by warfarin metabolites, highlighting the significant inhibitory roles of warfarin alcohols and 10-hydroxywarfarin after accounting for their in vivo concentrations and protein binding. ashpublications.orgnih.gov

| Metabolite | IC50 (nM) in HEK 293-C3 cells | Reference |

| Racemic Warfarin | Physiologically relevant concentrations inhibit γ-glutamyl carboxylation | ashpublications.orgnih.gov |

| Warfarin Alcohols | 132 | ashpublications.orgnih.gov |

| 10-hydroxywarfarin | 83 | ashpublications.orgnih.gov |

Computational Chemistry and Molecular Modeling of Warfarin Alcohol Interactions

Computational chemistry and molecular modeling have become valuable tools for investigating the interactions between drugs and their protein targets at a molecular level. global-sci.combioisi.pt These methods have been applied to study the binding of warfarin and its metabolites to VKOR. nih.gov

Molecular dynamics simulations have been used to explore the binding pocket of VKOR and have identified key residues, such as Tyrosine 139, that are crucial for warfarin binding through T-shaped stacking interactions. nih.gov Although specific computational studies focusing solely on R,S-warfarin alcohol are not extensively detailed in the provided search results, the methodologies used for warfarin can be extended to its metabolites. Such studies can help in understanding the structural basis for the observed inhibitory activity of warfarin alcohols and in designing novel anticoagulants with improved properties. global-sci.comnih.gov The use of quantum chemical calculations and 3D-QSAR analyses can further elucidate the electronic and structural properties of warfarin metabolites that govern their interaction with VKOR. global-sci.comresearchgate.net

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and binding interactions of molecules with proteins over time. unipa.itmdpi.com While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such simulations can be inferred from studies on warfarin and other ligands interacting with proteins like human serum albumin (HSA).

HSA is a major carrier protein in the blood, and its interaction with drugs significantly influences their distribution and availability. uspharmacist.com MD simulations have revealed that the binding sites of HSA, particularly sites I and II, are highly flexible. nih.gov These simulations show that both the protein and the ligand undergo conformational changes to achieve an optimal binding pose. nih.gov For warfarin, which binds to HSA, these dynamic adjustments are critical for its transport in the bloodstream. nih.gov

It is known that alcohols can affect protein structures. nih.gov Monohydric alcohols like methanol (B129727) and ethanol (B145695) can denature proteins, while polyhydric alcohols such as glycol and glycerol (B35011) can protect protein structures. nih.gov MD simulations have shown that alcohols can disrupt hydrophobic interactions within proteins and can either stabilize or destabilize backbone hydrogen bonds depending on the specific alcohol and the amino acid sequence. nih.gov Given that this compound possesses a hydroxyl group, its interaction with proteins would be influenced by these principles, potentially altering the binding affinity and conformation compared to the parent warfarin molecule. The reduced protein binding of warfarin alcohol analogs compared to R-(+)-warfarin has been noted in experimental studies, a phenomenon that could be further elucidated through detailed MD simulations. nih.gov

Future MD studies on this compound could provide valuable insights into its specific interactions with transport proteins and metabolizing enzymes, helping to explain its pharmacokinetic properties and low anticoagulant activity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Warfarin Alcohols and Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds and to understand the structural features that are important for a specific biological effect.

QSAR studies have been applied to warfarin and its analogs to understand their anticoagulant activity and interactions with metabolizing enzymes like cytochrome P450 (CYP) isozymes. researchgate.net For instance, 3D-QSAR analysis has been used to identify potent inhibitors of CYP2C9 and CYP2C19, enzymes involved in warfarin metabolism. researchgate.net While specific QSAR studies focusing solely on this compound are not abundant, studies on warfarin analogs, including alcohol derivatives, have been conducted. nih.gov

One study characterized novel classes of warfarin analogs, including alcohol and ester derivatives, and compared them to the warfarin enantiomers. nih.gov This research demonstrated that it is possible to synthesize warfarin analogs with different properties, such as reduced protein binding, by modifying the chemical structure. nih.gov Such studies form the basis for developing QSAR models by correlating these structural modifications with changes in biological activity.

The development of a robust QSAR model for warfarin alcohols would require a dataset of various alcohol analogs and their corresponding biological activities. By analyzing parameters such as hydrophobicity, electronic properties, and steric factors, a QSAR model could predict the anticoagulant potency and potential for drug-drug interactions of different warfarin alcohol isomers and related compounds. This could be particularly useful in predicting the toxicological profiles of these metabolites.

Theoretical Calculations of Proton Transfer Pathways in Fragmentation

Mass spectrometry is a key analytical technique for identifying and structuring elucidating drug metabolites, including warfarin alcohols. researchgate.net The fragmentation patterns observed in a mass spectrometer are the result of complex chemical reactions, including proton transfers, that occur after the molecule is ionized. Theoretical calculations, often using density functional theory (DFT), are employed to understand these fragmentation mechanisms. researchgate.net

Studies on the fragmentation of protonated warfarin have shown that upon collisional activation, the initial proton, which is typically located between the two carbonyl oxygens, can migrate to other positions in the molecule. nih.gov This proton migration, or proton transfer, can lead to the formation of an intermediate ion-neutral complex and subsequent fragmentation of the molecule. researchgate.netnih.gov For warfarin, a retro-Michael reaction has been observed, leading to the loss of a substituted benzylideneacetone (B49655) or a 4-hydroxycoumarin moiety. nih.gov The specific fragmentation pathway is influenced by the position of the proton and the energetic favorability of different transfer pathways. nih.gov Theoretical calculations have indicated that a 1,5-proton transfer pathway is thermodynamically favorable. nih.gov

In the context of this compound, the presence of an additional hydroxyl group would introduce new potential protonation sites and alter the fragmentation pathways compared to warfarin. The fragmentation of warfarin metabolites, including the alcohols, has been studied using electrospray ionization ion trap mass spectroscopy. researchgate.net These studies identified characteristic fragments for warfarin alcohols, with a common fragmentation pattern involving ions at m/z 309, 291, 250, and 206. researchgate.net

Theoretical calculations could be used to model the proton transfer pathways in this compound to explain the observed fragmentation patterns. By calculating the energy barriers for different proton transfer routes, researchers can determine the most likely fragmentation mechanisms. researchgate.net This understanding is crucial for the accurate identification of warfarin metabolites in biological samples and for developing sensitive and specific analytical methods.

Research Applications and Emerging Perspectives in Warfarin Alcohol Studies

Utilization of R,S-Warfarin Alcohol Diastereomers as Biochemical Probes

The diastereomers of this compound serve as valuable biochemical probes for investigating the activity and specificity of various reductase enzymes. Warfarin's metabolism includes the reduction of its ketone group, which results in the formation of two pairs of diastereomeric alcohols: (R,S)- and (S,R)-warfarin alcohols, and (R,R)- and (S,S)-warfarin alcohols. researchgate.netnews-medical.net These metabolites are instrumental in characterizing the function of hepatic reductases. researchgate.net

Advancements in Understanding Stereoselective Drug Metabolism Pathways

The metabolism of warfarin (B611796) is a classic example of stereoselectivity, with the R- and S-enantiomers following different metabolic routes. researchgate.net This has significant implications for the drug's effects and interactions. The study of this compound has been crucial in advancing our understanding of these stereoselective pathways. news-medical.netnews-medical.net

The reduction of warfarin to its alcohol metabolites is a chiral to diastereomer conversion. news-medical.netnews-medical.net Research has shown that the reduction of the C11 carbonyl of warfarin is stereospecific. Human liver cytosol studies revealed that both R- and S-warfarin are preferentially reduced to form the S-alcohol. nih.gov This results in the major metabolites being 9R,11S-warfarin alcohol from R-warfarin, and 9S,11S-warfarin alcohol from S-warfarin. nih.gov

Table 1: Stereoselective Metabolism of Warfarin Enantiomers to Warfarin Alcohols

| Warfarin Enantiomer | Major Alcohol Metabolite | Key Reductase Enzymes |

|---|---|---|

| R-warfarin | 9R,11S-warfarin alcohol | CBR1, AKR1C3 |

This table summarizes the primary alcohol metabolites formed from the stereoselective reduction of R- and S-warfarin and the key enzymes involved.

Development of Reference Standards for Advanced Warfarin Alcohol Analysis

Accurate quantification of warfarin and its metabolites is essential for research and potential clinical monitoring. The development of reliable analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), necessitates the availability of pure reference standards for each metabolite, including the this compound diastereomers. researchgate.net

The synthesis and isolation of individual alcohol diastereomers are critical first steps. nih.gov This is typically achieved through the reduction of the respective warfarin enantiomers, followed by separation techniques like silica (B1680970) gel thin-layer chromatography and recrystallization. nih.gov These purified standards are then used to develop and validate analytical methods. For instance, a UPLC-MS/MS method was validated for the determination of warfarin and its alcohol metabolites in incubation buffer, demonstrating excellent linearity, accuracy, and precision. researchgate.net

The availability of these standards supports various applications, from in vitro enzyme kinetic studies to the potential for minimally invasive monitoring techniques using matrices like saliva. researchgate.netresearchgate.net

Table 2: Analytical Method Validation Parameters for Warfarin Alcohols

| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

|---|---|---|---|---|

| Warfarin | 100-10,000 | <10 | <10 | 85 |

| RR/SS-warfarin alcohols | 0.5-250 | 4 | 3 | 60 ± 4 |

This table presents validation data for an analytical method developed for warfarin and its alcohol metabolites, highlighting the precision and recovery achieved using reference standards. researchgate.netplos.org

Future Directions in Characterizing Novel Reductive Elimination Pathways

While oxidative metabolism by cytochrome P450 enzymes is the major elimination pathway for warfarin, reductive pathways leading to warfarin alcohols are also significant. nih.gov A novel area of research is the exploration of whether the primary hydroxywarfarin metabolites can undergo further reduction to form hydroxywarfarin alcohols. researchgate.net

Recent studies have hypothesized that due to structural similarities, hydroxywarfarins could be substrates for the same reductase enzymes that act on warfarin. researchgate.netnih.gov Initial research has provided the first evidence for the conversion of the C11 carbonyl of hydroxywarfarins into an alcohol, suggesting a novel elimination pathway. Modeling and experimental studies with human liver cytosol have shown that the location of the hydroxyl group on the warfarin molecule significantly impacts the rate and selectivity of this reduction. researchgate.net

For example, rac-10-hydroxywarfarin was found to undergo reduction at a higher rate than warfarin itself, while other hydroxywarfarins were metabolized more slowly. It is predicted that these reductions are also enantioselective, favoring R-substrates and producing S-alcohol metabolites, primarily catalyzed by CBR1 and AKR1C3. nih.gov Further characterization of these pathways is crucial for a complete understanding of warfarin metabolite clearance.

Unexplored Biological Activities of Warfarin Alcohols in Non-Human Systems

While the anticoagulant activity of warfarin is well-documented in humans, the biological effects of its metabolites, such as the warfarin alcohols, in non-human systems remain largely unexplored. Warfarin is also used as a rodenticide, and its toxicity in rodents is due to the inhibition of blood coagulation. orst.edu However, the specific contribution of warfarin alcohols to this toxicity is not well-defined.

Studies in domestic animals have primarily focused on the parent compound's effects. orst.edu The potential for warfarin alcohols to exert their own biological activities, or to be metabolized differently in various animal species, presents an open area for research. For example, microbial transformation studies have shown that different microorganisms can stereoselectively reduce warfarin to its alcohols, suggesting that environmental microbes could play a role in the fate and effects of warfarin in ecosystems. asm.org

Investigating the biological activities of this compound and its diastereomers in non-human organisms, from microorganisms to vertebrates, could reveal novel toxicological profiles, metabolic pathways, and ecological impacts.

Q & A

Q. What are the key metabolic differences between R- and S-warfarin alcohols, and how do these impact experimental design?

R- and S-warfarin alcohols are reduced metabolites of warfarin enantiomers with distinct metabolic pathways. S-warfarin is primarily oxidized by CYP2C9 (90% metabolism) and secondarily reduced to diastereomeric alcohols, while R-warfarin is metabolized via CYP1A2/CYP3A4 (60% oxidation) and reduced to alcohols (40%) . To study these pathways, researchers should use human liver cytosol assays with enzyme-specific inhibitors (e.g., CYP2C9 inhibitors for S-warfarin) and validate metabolite quantification via HPLC with fluorescence detection .

Q. How can researchers accurately quantify R- and S-warfarin alcohols in biological matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection is optimal. For plasma, validated methods include:

- Linearity : 0.2–3 ppm (R² = 0.978 for R-warfarin; R² = 0.9924 for S-warfarin).

- LOD/LOQ : 0.0674/0.225 ppm (R-warfarin); 0.0897/0.298 ppm (S-warfarin).

- Sample prep : Acidification followed by dichloromethane/hexane extraction .

Q. Why is S-warfarin alcohol more pharmacologically potent than R-warfarin alcohol?

S-warfarin exhibits 3–5× higher potency due to stronger binding to vitamin K epoxide reductase (VKORC1), which disrupts clotting factor synthesis. This necessitates enantiomer-specific assays (e.g., stereospecific HPLC) to isolate and compare activity .

Advanced Research Questions

Q. How do reductive enzymes like CBR1 and AKR1C3 influence the stereospecific metabolism of warfarin alcohols?

Carbonyl reductase-1 (CBR1) dominates R- and S-warfarin reduction, producing 9R,11S- and 9S,11S-alcohols, respectively. AKR1C3 contributes secondarily. Kinetic studies show R-warfarin reduction is more efficient (Vmax: 150 vs. 27 pmol/mg/min for S-warfarin). Researchers should use pooled human liver cytosol with enzyme inhibitors (e.g., rutin for AKR1C3) to dissect contributions .

Q. What methodological approaches resolve contradictions in distribution data between R- and S-warfarin alcohols?

Discrepancies arise from conflicting reports on albumin binding (e.g., vs. 5). To address this:

Q. How can PBPK-TO modeling predict target occupancy (TO) profiles for warfarin enantiomers?

Physiologically based pharmacokinetic (PBPK) models incorporate:

- Stereoselective metabolism : Differential CYP2C9/CYP3A4 activities.

- Target affinity : S-warfarin has 3× lower Kd than R-warfarin, dominating early TO.

- Dissociation rates : Simulate cross-over points (e.g., R-warfarin dominance after 60 h post-dose). Validate models against clinical PK data using parameter sets from in vitro enzyme kinetics .

Q. What novel reductive pathways for hydroxywarfarin metabolites impact anticoagulant activity?

10-hydroxywarfarin undergoes reductive elimination via CBR1/AKR1C3 to form alcohols, retaining anticoagulant activity. Researchers should:

Q. How do demographic variables (age, gender, CYP2C9 genotype) affect S-warfarin alcohol clearance in study design?

- Age : S-warfarin clearance declines 0.3–1% yearly; stratify cohorts by age (e.g., <50 vs. >65 years).

- Gender : Females exhibit 36% lower clearance than males; adjust dosing algorithms.

- CYP2C9 polymorphisms : *1/*3 genotypes reduce clearance by 50% vs. wild-type. Incorporate these variables into pharmacogenetic models using stepwise regression (R² = 55% in multivariate models) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.